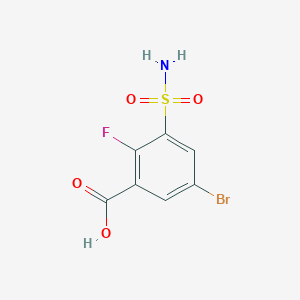
5-Bromo-2-fluoro-3-sulfamoylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-3-sulfamoylbenzoic acid is a chemical compound with the CAS Number: 926207-85-4 . It has a molecular weight of 298.09 . The IUPAC name for this compound is 3-(aminosulfonyl)-5-bromo-2-fluorobenzoic acid .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-fluoro-3-sulfamoylbenzoic acid is 1S/C7H5BrFNO4S/c8-3-1-4(7(11)12)6(9)5(2-3)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14) . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Synthesis and Chemical Applications
The use of related bromo-fluoro-sulfamoyl compounds in chemical synthesis offers insights into the potential applications of 5-Bromo-2-fluoro-3-sulfamoylbenzoic acid. The development of new fluorosulfonylation reagents, such as 1-bromoethene-1-sulfonyl fluoride, highlights the importance of such compounds in the regioselective synthesis of functionalized molecules. This reagent, with its multiple reactive sites, facilitates the synthesis of sulfonyl fluoride-containing isoxazoles through a practical [3+2] cycloaddition process, demonstrating the compound's utility in enriching chemical tool cabinets and synthesizing complex molecules with potential biological activities (Leng & Qin, 2018).
Anticonvulsant Activities
Research on sulfamoylmethyl derivatives, such as 3-(sulfamoylmethyl)-1,2-benzisoxazole, derived from reactions involving bromomethyl groups, has shown significant anticonvulsant activities. These studies suggest that halogenation at certain positions on the benzisoxazole ring increases activity and neurotoxicity, indicating the importance of precise structural modifications in the development of therapeutic agents. The method for synthesizing these compounds from bromomethyl derivatives could be relevant for the synthesis and evaluation of 5-Bromo-2-fluoro-3-sulfamoylbenzoic acid derivatives for similar biomedical applications (Uno et al., 1979).
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-fluoro-3-sulfamoylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO4S/c8-3-1-4(7(11)12)6(9)5(2-3)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNLVIQXBFIKSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)S(=O)(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2925721.png)
![2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2925723.png)
![1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane](/img/structure/B2925726.png)
![N-(2,4-difluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2925728.png)
![5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole](/img/structure/B2925729.png)
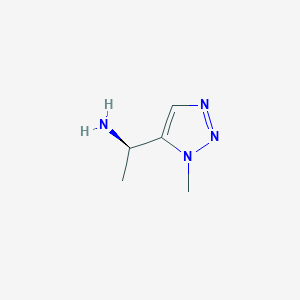
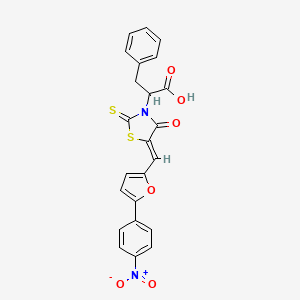
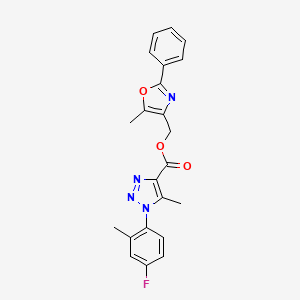
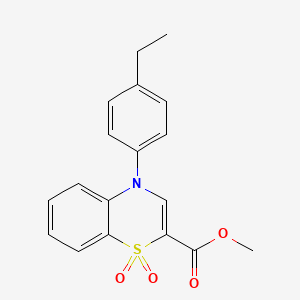
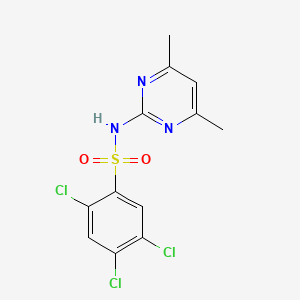

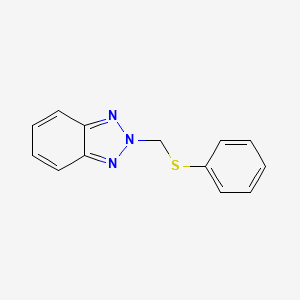
![N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2925743.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-hydroxyphenyl)diazenyl]benzoate](/img/structure/B2925744.png)